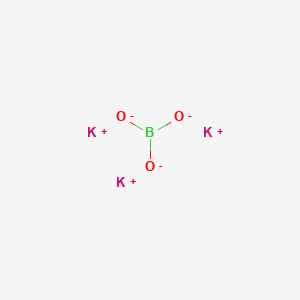

Potassium borate

Cat. No. B086520

Key on ui cas rn:

12712-38-8

M. Wt: 176.11 g/mol

InChI Key: WUUHFRRPHJEEKV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05652201

Procedure details

A vessel is charged with 102 parts of 126 neutral petroleum oil, 36 parts of a neutral calcium sulfonate (prepared by sulfonating a 480 neutral oil and neutralizing the sulfonic acid with sodium hydroxide followed by metathesis with calcium chloride) and 12 parts of a succinimide dispersant (prepared by reacting polyisobutene succinic anhydride with tetraethylene pentamine). The contents of the vessel are mixed, and thereafter there is added a mixture of 200 parts of water containing 119 parts of potassium borate (formed by reacting 52 parts of potassium hydroxide with 145 parts of boric acid). The contents are vigorously agitated to form a stable micro-emulsion of the aqueous phase within the petroleum oil. The emulsion is dehydrated at a temperature of 132° C. to yield a stable dispersion of partculate potassium triborate in the diluent oil.

[Compound]

Name

petroleum

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

[Compound]

Name

126

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

calcium sulfonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

petroleum

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

[Compound]

Name

sulfonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

calcium chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

200

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].[Cl-].[Ca+2].[Cl-].C1(=O)NC(=O)CC1.C1(=O)OC(=O)CC1.NCCNCCNCCNCCN.[B:33]([O-:36])([O-:35])[O-:34].[K+:37].[K+].[K+]>O>[B:33]([O-:36])([O-:35])[O-:34].[B:33]([O-:36])([O-:35])[O-:34].[B:33]([O-:36])([O-:35])[O-:34].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37] |f:0.1,2.3.4,8.9.10.11,13.14.15.16.17.18.19.20.21.22.23.24|

|

Inputs

Step One

[Compound]

|

Name

|

petroleum

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

126

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

calcium sulfonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

petroleum

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

sulfonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

calcium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(N1)=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCNCCNCCN

|

Step Seven

[Compound]

|

Name

|

200

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B([O-])([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The contents are vigorously agitated

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The contents of the vessel are mixed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

there is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is dehydrated at a temperature of 132° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |